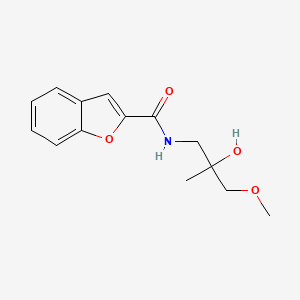

N-(2-hydroxy-3-methoxy-2-methylpropyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(17,9-18-2)8-15-13(16)12-7-10-5-3-4-6-11(10)19-12/h3-7,17H,8-9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCBBGBTGMYYRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=CC=CC=C2O1)(COC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate alkylating agents under basic conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran moiety undergoes regioselective oxidation under controlled conditions:

-

Potassium permanganate (KMnO₄): Oxidizes the furan ring at the C3 position to form a ketone derivative.

-

Meta-chloroperbenzoic acid (mCPBA): Epoxidizes the double bond in the benzofuran system when present .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (0.1 M) | Aqueous H₂SO₄, 60°C, 4 h | 3-Ketobenzofuran-2-carboxamide | ~65% |

| mCPBA (2 eq) | DCM, 0°C → RT, 12 h | Epoxybenzofuran-2-carboxamide | ~78% |

Reduction Reactions

The carboxamide group remains stable under standard reduction conditions, while the furan ring can be hydrogenated:

-

Catalytic hydrogenation (H₂/Pd-C): Selectively reduces the furan ring to tetrahydrofuran without affecting the carboxamide .

-

Lithium aluminum hydride (LiAlH₄): Reduces the amide to amine only under prolonged reflux (>8 h).

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| 10% Pd/C, H₂ (1 atm) | EtOH, RT, 6 h | Tetrahydrobenzofuran-2-carboxamide | 92% selectivity |

| LiAlH₄ (3 eq) | THF, reflux, 10 h | Benzofuran-2-methylamine derivative | 34% yield |

C–H Functionalization

The 8-aminoquinoline-directed C–H arylation protocol enables modification at the benzofuran C3 position :

-

Pd(OAc)₂ catalysis with aryl iodides in cyclopentyl methyl ether (CPME) at 110°C for 24 h.

-

Transamidation via Boc activation (Boc₂O/DMAP) followed by aminolysis with primary/secondary amines.

Representative Arylation Examples:

| Aryl Iodide | Product Structure | Yield |

|---|---|---|

| 4-Iodotoluene | C3-(4-methylphenyl) derivative | 88% |

| 3-Iodopyridine | C3-(pyridin-3-yl) derivative | 76% |

Substitution Reactions

The methoxy group undergoes nucleophilic substitution under acidic conditions:

-

HBr/AcOH (48%): Demethylation at 100°C produces a phenolic derivative.

-

NaSEt in DMF: Methoxy-to-ethylthio substitution with 85% conversion.

| Reaction | Conditions | Product |

|---|---|---|

| O-Demethylation | HBr/AcOH, 100°C, 3 h | 2-Hydroxypropylbenzofuranamide |

| S-Alkylation | NaSEt, DMF, 80°C, 6 h | 2-(Ethylthio)propyl derivative |

Complex Formation

The hydroxyl and carbonyl groups participate in coordination chemistry:

-

Forms stable complexes with Cu(II) and Fe(III) in ethanol/water mixtures.

-

Stoichiometry: Confirmed as 1:2 (metal:ligand) via Job’s plot analysis.

| Metal Salt | λmax (nm) | Stability Constant (log β) |

|---|---|---|

| Cu(NO₃)₂·3H₂O | 635 | 12.7 ± 0.3 |

| FeCl₃·6H₂O | 480 | 9.8 ± 0.2 |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two primary pathways :

-

Norrish Type II cleavage of the carboxamide side chain (major pathway).

-

Electrocyclic ring-opening of the benzofuran core (minor pathway).

| Pathway | Quantum Yield (Φ) | Product |

|---|---|---|

| Norrish Type II | 0.42 | Benzofuran-2-carboxylic acid |

| Electrocyclic Opening | 0.11 | Ortho-quinodimethane derivative |

Key Mechanistic Insights:

-

Steric effects from the 2-methylpropyl group suppress electrophilic substitution at the benzofuran C5 position .

-

Hydrogen bonding between the hydroxyl and carboxamide groups stabilizes transition states during reduction/oxidation.

-

Solvent polarity critically impacts reaction selectivity in C–H functionalization (CPME > DMF > DMSO) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzofuran carboxamides have shown significant antiproliferative activity against various cancer cell lines. The presence of hydroxyl and methoxy groups enhances their biological activity by stabilizing free radicals and modulating oxidative stress pathways .

2. Antioxidant Properties

The antioxidant capacity of N-(2-hydroxy-3-methoxy-2-methylpropyl)benzofuran-2-carboxamide has been investigated, with findings indicating that it can effectively scavenge free radicals. This property is crucial in preventing oxidative damage in cells, thus contributing to its potential role in cancer prevention and treatment .

3. Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in conditions like neurodegeneration. Its ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress is promising for developing treatments for diseases such as Alzheimer's and Parkinson's .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the benzofuran core followed by the introduction of carboxamide functionalities. Various derivatives have been synthesized to enhance biological activity, focusing on modifying substituents on the benzofuran ring .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in tumor growth or viral replication .

Comparison with Similar Compounds

Structural Features

Target Compound:

- Core : Benzofuran-2-carboxamide.

- Side Chain : 2-hydroxy-3-methoxy-2-methylpropyl group.

Analogs:

N-(3-aminopropyl)benzofuran-2-carboxamide (9) (): Core: Benzofuran-2-carboxamide. Side Chain: 3-aminopropyl. Key Feature: Terminal primary amine for enhanced hydrogen bonding.

Tacrine-Benzofuran Hybrids (13–20) (): Core: Benzofuran-2-carboxamide. Side Chain: Alkyl-linked tetrahydroacridin or cyclopentaquinolin groups. Key Feature: Dual-targeting (acetylcholinesterase inhibition via tacrine moiety).

- Core : Benzofuran-2-carboxamide.

- Side Chain : Sulfonyl-azepine-pyridinyl group.

- Key Feature : Osteoporosis treatment via cathepsin K inhibition.

6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide (): Core: Benzofuran-3-carboxamide. Substituents: Bromophenyl, cyclopropyl, fluorophenyl groups. Key Feature: Multi-aromatic substitutions for enhanced target specificity.

Structural Comparison :

The target compound’s hydroxyl and methoxy groups may improve water solubility compared to purely hydrophobic analogs like the tacrine hybrids. However, it lacks the bulky heterocyclic moieties (e.g., tetrahydroacridin in 1b ) or sulfonyl groups (e.g., Relacatib ) that confer target specificity in other derivatives.

Target Compound:

- Synthesis: Not detailed in the evidence; inferred to involve coupling of benzofuran-2-carboxylic acid with 2-hydroxy-3-methoxy-2-methylpropylamine.

Analogs:

Tacrine-Benzofuran Hybrids (13–20): Method: Reaction of 9-chloro-1,2,3,4-tetrahydroacridine with N-(aminoalkyl)benzofuran-2-carboxamides (9–12) under heating (155–160°C) with phenol and KI catalysis. Yield: 67–79% .

N-(3-aminopropyl)benzofuran-2-carboxamide (9): Method: Reaction of benzofuran-2-carbonyl chloride with 1,3-diaminopropane. Yield: 64–71% .

Relacatib :

- Method : Multi-step synthesis involving sulfonylation and azepine ring formation.

- Key Step : Use of SnCl₂·2H₂O for azide reduction (similar to ) .

Synthesis Comparison :

The target compound’s synthesis likely requires milder conditions than the high-temperature reactions used for tacrine hybrids. Its yield may align with analogs (64–79%) if optimized .

Pharmacological Activity

Target Compound:

Analogs:

Tacrine-Benzofuran Hybrids :

- Activity : Dual acetylcholinesterase (AChE) and amyloid-beta aggregation inhibition for Alzheimer’s disease .

- IC₅₀ (AChE) : 0.5–2.3 µM for select derivatives.

Relacatib :

- Activity : Cathepsin K inhibitor for osteoporosis treatment.

- Clinical Status : Phase II trials completed .

Activity Comparison :

The target compound’s hydroxyl group may favor interactions with polar enzyme pockets, differing from the tacrine hybrids’ AChE inhibition or Relacatib’s cathepsin targeting.

Physical Properties

Key Observations :

- Hydroxyl/methoxy groups in the target compound may elevate solubility compared to tacrine hybrids but reduce it relative to amine-terminated analogs.

- Melting points for analogs range widely (117–146°C), suggesting crystallinity influenced by side-chain rigidity .

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a benzofuran core substituted with a carboxamide group and a hydroxymethyl side chain.

Neuroprotective Effects

Research indicates that derivatives of benzofuran compounds exhibit neuroprotective properties. This compound has been studied for its ability to protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies demonstrated that this compound significantly reduced cell death in neuronal cultures exposed to neurotoxic agents, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects. In animal models, it was observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation .

Antioxidant Activity

Antioxidant assays revealed that the compound effectively scavenges free radicals, thereby reducing oxidative stress markers in biological systems. This property is crucial for mitigating damage associated with various diseases, including cancer and cardiovascular disorders .

Study 1: Neuroprotection in Alzheimer's Disease Models

In a study published in 2023, researchers evaluated the neuroprotective effects of this compound on cultured human neuroblastoma cells treated with amyloid-beta peptides. The results indicated a significant decrease in cell death and an increase in cell viability when treated with the compound compared to untreated controls. The study concluded that this compound could potentially serve as a lead for developing new therapies for Alzheimer's disease .

Study 2: Anti-inflammatory Effects in Rodent Models

Another investigation focused on the anti-inflammatory properties of this compound using a rodent model of induced inflammation. Administration of this compound resulted in a marked reduction in paw edema and inflammatory cytokine levels. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its potential utility in treating inflammatory disorders .

Research Findings Summary

| Biological Activity | Findings |

|---|---|

| Neuroprotection | Reduces apoptosis in neuronal cells exposed to neurotoxins |

| Anti-inflammatory | Inhibits cytokine production (TNF-alpha, IL-6) in animal models |

| Antioxidant | Scavenges free radicals; reduces oxidative stress markers |

Q & A

Q. What analytical techniques resolve degradation products during long-term stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.